(3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate
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Overview
Description
(3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of azido-substituted piperidines. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the azido group and the hydroxyl group in the piperidine ring makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Azidation: The introduction of the azido group is achieved through nucleophilic substitution reactions. Common reagents for this step include sodium azide (NaN₃) and appropriate solvents such as dimethylformamide (DMF) or acetonitrile.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions. Reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) can be used under controlled conditions to achieve the desired hydroxylation.
Esterification: The final step involves the esterification of the carboxylate group using ethanol and acid catalysts like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The azido group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: The azido group can participate in substitution reactions to form triazoles via click chemistry using copper(I) catalysts.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Copper(I) catalysts for click chemistry
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Triazoles
Scientific Research Applications
(3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infectious diseases.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Materials Science: It is employed in the development of novel materials with specific properties, such as polymers and nanomaterials.
Biological Research: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules in living systems. The hydroxyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate: Unique due to the presence of both azido and hydroxyl groups.
1,2,4-Triazole-containing compounds: Known for their biological activity and used in pharmaceuticals.
Dichloroanilines: Used in the production of dyes and herbicides, differing in their chemical structure and applications.
Uniqueness
This compound is unique due to its dual functional groups, which allow for diverse chemical transformations and applications in various fields. Its ability to participate in bioorthogonal reactions and form hydrogen bonds makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C8H14N4O3 |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
ethyl (3S,4S)-3-azido-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C8H14N4O3/c1-2-15-8(14)12-4-3-7(13)6(5-12)10-11-9/h6-7,13H,2-5H2,1H3/t6-,7-/m0/s1 |
InChI Key |
IJJFWZYTDZMKJM-BQBZGAKWSA-N |
Isomeric SMILES |
CCOC(=O)N1CC[C@@H]([C@H](C1)N=[N+]=[N-])O |
Canonical SMILES |
CCOC(=O)N1CCC(C(C1)N=[N+]=[N-])O |
Origin of Product |
United States |
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